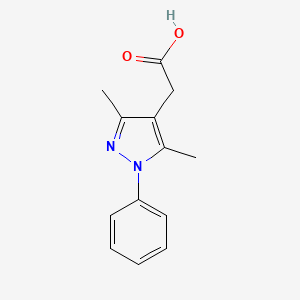
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound with a complex structure, often used in various scientific and industrial applications. It is known for its unique chemical properties and versatility in different reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines.
Scientific Research Applications
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved may include nucleophilic addition, substitution, and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Known for its use as a solvent in N-alkylation and O-alkylation reactions.
N,N′-Dimethylpropylene urea: Another similar compound used as a polar aprotic solvent.
Uniqueness
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for various scientific and industrial uses set it apart from other similar compounds.
Properties
Molecular Formula |
C7H9N3O4 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
5-(hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(11)4(3-8-14)6(12)10(2)7(9)13/h3-4,14H,1-2H3 |
InChI Key |
UCIBYFRLVHWZCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


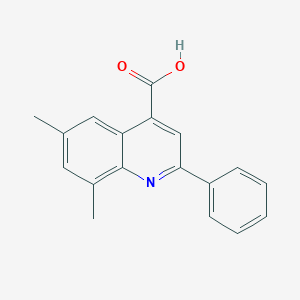
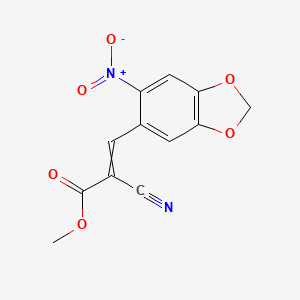
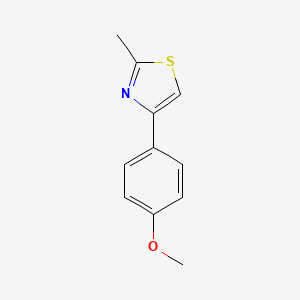
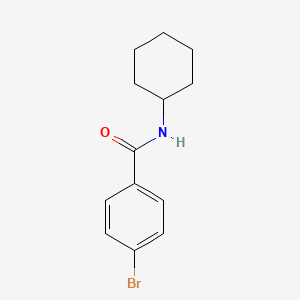
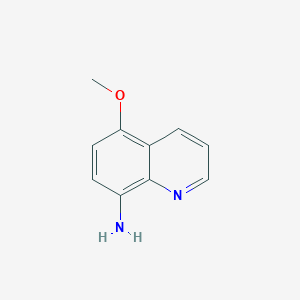
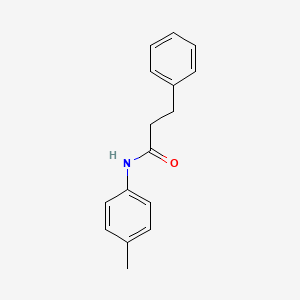

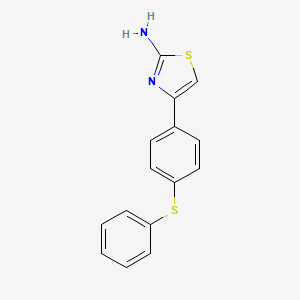
![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)
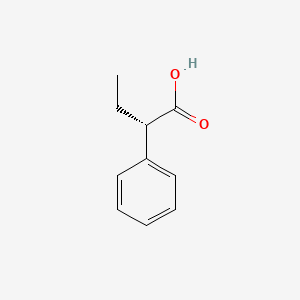
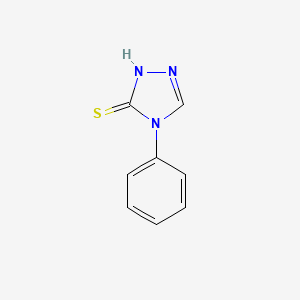
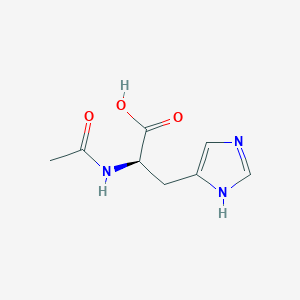
![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)
